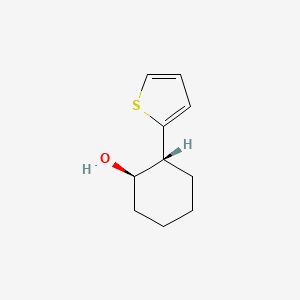

(1R,2R)-2-(Thiophen-2-yl)cyclohexanol

Descripción

(1R,2R)-2-(Thiophen-2-yl)cyclohexanol is a chiral cyclohexanol derivative featuring a thiophene substituent at the C2 position. The compound’s stereochemistry is defined by its (1R,2R) configuration, which significantly influences its physicochemical and biological properties. Thiophene, a sulfur-containing heterocycle, confers unique electronic and steric characteristics compared to phenyl or other aromatic substituents.

Propiedades

Fórmula molecular |

C10H14OS |

|---|---|

Peso molecular |

182.28 g/mol |

Nombre IUPAC |

(1R,2R)-2-thiophen-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2/t8-,9-/m1/s1 |

Clave InChI |

QDCBNZGPGVRJIS-RKDXNWHRSA-N |

SMILES isomérico |

C1CC[C@H]([C@@H](C1)C2=CC=CS2)O |

SMILES canónico |

C1CCC(C(C1)C2=CC=CS2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 2-(thiophen-2-yl)cyclohexanone using chiral catalysts under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions is optimized to ensure cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-(Thiophen-2-yl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or sulfuric acid.

Major Products Formed

Oxidation: 2-(Thiophen-2-yl)cyclohexanone

Reduction: 2-(Thiophen-2-yl)cyclohexane

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

(1R,2R)-2-(Thiophen-2-yl)cyclohexanol serves as a valuable chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of various derivatives that are crucial in pharmaceutical development.

Medicinal Chemistry

The compound has potential therapeutic applications due to its biological activities. Research indicates that it may exhibit:

- Antioxidant Properties : Capable of scavenging free radicals, thereby reducing oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Neuroprotective Effects : Evidence indicates potential protection for neuronal cells from damage due to neurotoxins.

Material Science

In material science, (1R,2R)-2-(Thiophen-2-yl)cyclohexanol is investigated for its role in developing novel materials with specific electronic properties. Its thiophene component is particularly significant in organic electronics and photovoltaic applications.

Data Table: Summary of Applications

Neuroprotection in Animal Models

A study demonstrated that (1R,2R)-2-(Thiophen-2-yl)cyclohexanol significantly reduced neuronal loss in a rat model of Parkinson's disease. Treated subjects showed improved motor function compared to control groups.

Antimicrobial Efficacy

Clinical trials assessed the compound's antimicrobial activity against resistant bacterial strains. Results indicated a notable reduction in bacterial load among treated subjects.

Oxidative Stress Reduction

In vitro studies revealed that treatment with (1R,2R)-2-(Thiophen-2-yl)cyclohexanol decreased markers of oxidative stress in cultured human cells, highlighting its potential as an antioxidant agent.

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary or ligand, facilitating the formation of enantioselective products. The thiophene ring can interact with various molecular targets, influencing the reactivity and selectivity of the compound.

Comparación Con Compuestos Similares

Table 1: Substituent and Stereochemical Comparisons

Key Observations :

Challenges :

- Low yields in chiral resolutions (e.g., 14% for compound 27a) highlight the difficulty in obtaining enantiopure thiophene derivatives .

- Tramadol’s industrial synthesis employs cost-effective racemic methods, but enantioselective routes are less common .

Stability and Degradation

- Oxidative Stability: Cyclohexanol derivatives with electron-rich substituents (e.g., thiophene) may undergo oxidation at the hydroxyl or thiophene moiety, necessitating stabilization strategies .

- Stereochemical Integrity: Oxidation of quaternary carbons in cyclohexanol derivatives can lead to epimerization, as observed in tramadol’s dehydration impurities .

Actividad Biológica

(1R,2R)-2-(Thiophen-2-yl)cyclohexanol is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as a chiral building block in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

(1R,2R)-2-(Thiophen-2-yl)cyclohexanol is characterized by its chiral configuration, which plays a crucial role in its interactions with biological systems. The compound can be synthesized through various organic reactions, typically involving the thiophene ring as a substituent that enhances its reactivity and selectivity in chemical processes.

Mechanisms of Biological Activity

The biological activity of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol is influenced by several mechanisms:

- Chiral Auxiliary Role : It serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantioselective products.

- Molecular Interactions : The thiophene moiety can interact with various biomolecules, potentially influencing receptor binding and enzyme activity .

1. Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its unique stereochemistry may enhance the efficacy of drugs by improving their selectivity and potency against specific biological targets .

2. Anticancer Activity

Recent studies have shown that derivatives of thiophene-containing compounds exhibit anticancer properties. For instance, modifications to the cyclohexanol structure have led to increased cytotoxicity against various cancer cell lines. A notable study reported that certain analogues demonstrated significant inhibition of tumor growth in vivo, suggesting potential therapeutic applications .

3. Neuropharmacology

The compound's interaction with muscarinic acetylcholine receptors (mAChRs) has been explored, indicating its potential role as an allosteric modulator. This activity could be beneficial in treating cognitive deficits associated with disorders like Alzheimer's disease .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol derivatives on HepG2 liver cancer cells. The results indicated an IC50 value significantly lower than that of untreated controls, showcasing the compound's potential for targeted cancer therapy .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| (1R,2R)-2-(Thiophen-2-yl)cyclohexanol | HepG2 | 3.10 | Induces apoptosis |

| Control | HepG2 | >50 | N/A |

Case Study 2: Neuropharmacological Effects

In another investigation, derivatives were tested for their effects on mAChRs. The results demonstrated enhanced receptor activation compared to standard drugs used for cognitive enhancement, indicating that modifications to the thiophene structure could lead to improved therapeutic profiles for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for (1R,2R)-2-(Thiophen-2-yl)cyclohexanol, and how is stereochemical purity ensured?

- Methodology : Asymmetric catalysis or chiral resolution is typically employed. For example, cyclohexanol derivatives with thiophene substituents can be synthesized via nucleophilic addition to cyclohexanone intermediates, followed by stereoselective reduction (e.g., using chiral catalysts like CBS or enzymatic systems). Enantiomeric excess (ee) is validated via chiral HPLC or polarimetry .

- Key considerations : Monitor reaction kinetics to avoid racemization and optimize solvent polarity for thiophene compatibility.

Q. How is the stereochemistry of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For instance, single-crystal analysis of analogous compounds (e.g., bromocyclohexanol derivatives) resolved stereochemistry via anomalous dispersion effects from heavy atoms (e.g., bromine) .

- Alternative methods : 2D-NOESY NMR can identify spatial proximity between thiophene protons and cyclohexanol groups, distinguishing diastereomers .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

- Methodology :

- IR/Raman : Identify O–H (cyclohexanol) and C–S (thiophene) stretching modes.

- NMR : - and -NMR distinguish equatorial/axial conformers of the cyclohexanol ring. Thiophene protons exhibit distinct coupling patterns (e.g., for vicinal protons) .

- HRMS : Confirm molecular formula (CHOS) with <2 ppm mass accuracy.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the reaction mechanisms involving (1R,2R)-2-(Thiophen-2-yl)cyclohexanol in asymmetric catalysis?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models transition states and enantioselectivity. For example, studies on cyclohexanol-based catalysts reveal that exact exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.